![molecular formula C8H14ClNO3 B2542591 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride CAS No. 2287283-69-4](/img/structure/B2542591.png)
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various spirocyclic compounds and their synthesis, which are structurally related to the compound . These spirocyclic compounds are characterized by their unique structures that incorporate both cyclic ether and amine functionalities within a spiro framework, which is a type of bicyclic structure where two rings are joined at a single atom .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multi-step reactions, often starting with precursors that contain both amine and ether functionalities. For example, one paper describes a one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids, which are obtained through reactions involving acrylonitrile and alkali catalysts, followed by hydrolysis to yield the corresponding carboxylic acids . Another study reports the synthesis of N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester through a four-step method . These methods highlight the complexity and the careful control of reaction conditions required to synthesize spirocyclic compounds.
Molecular Structure Analysis
Spirocyclic compounds exhibit a wide range of molecular structures due to the different possible substitutions on the spiro framework. The molecular structure is often confirmed using spectroscopic methods such as NMR. For instance, NOESY NMR spectroscopy was used to determine the diastereomer of a synthesized 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile . The structural diversity of these compounds is significant because it can lead to different chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of spirocyclic compounds is influenced by the presence of functional groups such as nitrile, ester, and amine. These groups can participate in various chemical reactions, including nucleophilic attacks, cyclizations, and condensations. For example, electrophilic amination of C-H acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of diazaspirodecanones and other derivatives . Another paper discusses the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, resulting in isomeric condensation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are determined by their molecular structure and functional groups. These properties include solubility, melting points, and reactivity towards various reagents. The papers provided do not give explicit details on these properties, but they can be inferred from the synthesis and reactions described. For instance, the solubility of isomeric condensation products was used to separate them during the synthesis process . The presence of reactive groups like nitrile and ester suggests that these compounds would have specific reactivity patterns, which could be explored in further studies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Spirocyclic Compounds : Spirocyclic compounds, including oxetanes and azaspirocycles, have been synthesized through innovative methods. For instance, Gurry et al. (2015) detailed a new synthesis approach for 2-oxa-7-azaspiro[3.5]nonane. They utilized spirocyclic oxetanes converted into o-cycloalkylaminoacetanilides for oxidative cyclizations, expanding the utility of these compounds in chemical synthesis (Gurry, McArdle, & Aldabbagh, 2015).
One-Pot Synthesis Approaches : Huynh et al. (2017) reported a Mn(III)-based reaction for synthesizing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating a straightforward method for constructing complex spirocyclic scaffolds (Huynh, Nguyen, & Nishino, 2017).
Applications in Drug Discovery and Biological Studies
Drug Discovery Modules : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery. Their work illustrates the potential of spirocyclic compounds in the development of novel therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Antibacterial Agents : Odagiri et al. (2013) designed and synthesized novel quinolines incorporating the azaspiro[3.5]nonane scaffold, demonstrating potent antibacterial activity against various respiratory pathogens. This highlights the compound's relevance in addressing antibiotic resistance (Odagiri et al., 2013).
Advanced Materials and Chemical Transformations
- Catalytic Transformations : Sukhorukov et al. (2008) explored the catalytic hydrogenation of certain malonates to produce methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, showcasing the compound's versatility in chemical transformations (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).
properties
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)6-4-9-8(5-12-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPLGCHMAQTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)
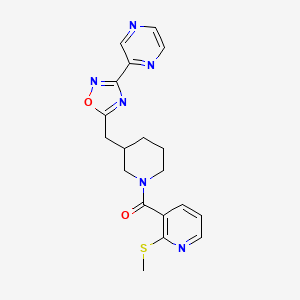

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)
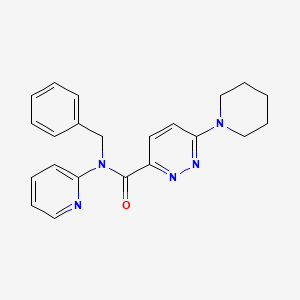
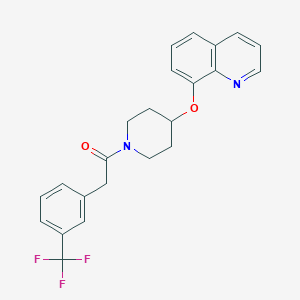

![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)
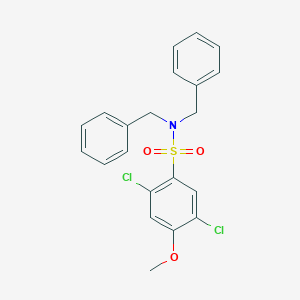
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)

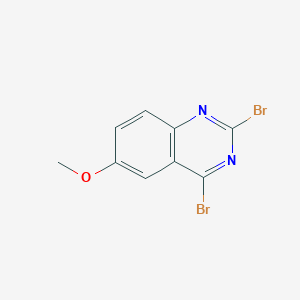
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)